molecular formula C12H14BrCl2N3O2 B041007 Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide CAS No. 70381-75-8

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

Cat. No. B041007
CAS RN: 70381-75-8
M. Wt: 383.07 g/mol
InChI Key: UIACKXKZPDPMBY-UHFFFAOYSA-N
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Description

Quinazolinone derivatives, including Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide, are important in medicinal chemistry due to their diverse biological activities. These compounds are explored for potential therapeutic applications and for understanding chemical interactions at a molecular level.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step chemical reactions that may include the formation of intermediates, cyclization, and substitution reactions. These processes are designed to introduce specific functional groups that contribute to the compound's biological activity and chemical properties.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be modified with various substituents to alter its chemical behavior and biological activity. Techniques such as FT-IR, FT-Raman, NMR, and molecular docking studies provide insights into the vibrational wavenumbers, molecular structure, electron density, and potential inhibitory activities of these compounds (El-Azab et al., 2016).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl (quinolin-8-yloxy)acetate derivatives have been synthesized and shown to exhibit significant antimicrobial properties. These compounds, synthesized via reactions involving ethyl chloroacetate and various hydrazine hydrates, display potent antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Ahmed et al., 2006).

Cancer Research Applications

In cancer research, a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative exhibited potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple negative breast cancer cells. This compound, characterized by analytical techniques such as NMR and infrared spectroscopy, demonstrated significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an anti-cancer agent (Riadi et al., 2021).

Structural and Molecular Analysis

Structural analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate revealed its complex three-dimensional network structure, stabilized by weak hydrogen bonds and π–π interactions. This study provides insights into the molecular arrangement and potential applications of similar compounds in the design of materials and pharmaceuticals (Baba et al., 2019).

Spectroscopic Analysis and Molecular Docking

Spectroscopic analysis and molecular docking studies of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate have provided valuable information on its molecular structure, electron density changes, and inhibitory activity against specific targets. These studies offer a basis for further exploration of this compound's potential in drug design and development (El-Azab et al., 2016).

Inhibitors for Fungal Enzymes

A series of quinazoline-2,4-diones conjugated with different amino acids has been designed to inhibit the chitin synthase enzyme, a crucial target for antifungal drug development. These compounds demonstrate the versatility of quinazoline derivatives in designing enzyme inhibitors, with one showing notable potency (Noureldin et al., 2018).

properties

IUPAC Name

ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACKXKZPDPMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220651
Record name Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H )-yl)acetate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

CAS RN

70381-75-8
Record name Anagrelide related compound C [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070381758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H )-yl)acetate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-(5,6-DICHLORO-2-IMINO-1,2-DIHYDROQUINAZOLIN-3(4H )-YL)ACETATE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WV68THBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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